molecular formula C9H14N4 B11802338 N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine

Cat. No.: B11802338
M. Wt: 178.23 g/mol
InChI Key: TYZOFSKZTWXUKG-UHFFFAOYSA-N
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Description

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a chemical compound based on the tetrahydropyrido[4,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Derivatives of this core structure have been investigated as potent inhibitors of human topoisomerase II (topoII), a well-validated target for cancer treatment . Unlike some classical topoII-targeting drugs that act as poisons, this class of inhibitors represents a promising starting point for developing novel and potentially safer anticancer agents . Beyond oncology, the tetrahydropyrido[4,3-d]pyrimidine scaffold has demonstrated therapeutic potential in other areas, including as a candidate for the treatment of neuropathic pain . Furthermore, recent drug discovery efforts have identified dihydropyrido[4,3-d]pyrimidine derivatives as effective SARS-CoV-2 entry inhibitors, showcasing the broad utility and adaptability of this heterocyclic system in developing antiviral therapeutics . This makes this compound a valuable chemical tool for researchers exploring new mechanisms in these critical therapeutic domains.

Properties

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

N,6-dimethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-amine

InChI

InChI=1S/C9H14N4/c1-10-9-7-5-13(2)4-3-8(7)11-6-12-9/h6H,3-5H2,1-2H3,(H,10,11,12)

InChI Key

TYZOFSKZTWXUKG-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=NC2=C1CN(CC2)C

Origin of Product

United States

Preparation Methods

Core Synthesis via Cyclocondensation of Piperidone Derivatives

The tetrahydropyridopyrimidine scaffold is typically synthesized through cyclocondensation reactions between N-substituted piperidones and guanidine derivatives. A foundational approach involves reacting N-methylpiperidone with guanidine hydrochloride under basic conditions . For example:

Procedure :

  • N-Methylpiperidone-3-carboxylic acid ethyl ester hydrochloride (1.0 equiv) is suspended in water.

  • Guanidine hydrochloride (1.2 equiv) and potassium carbonate (2.5 equiv) are added as aqueous solutions.

  • The mixture is stirred at 80–100°C for 24–48 hours, forming the pyrimidine ring via nucleophilic attack and cyclization.

  • The product is isolated via filtration or extraction, yielding 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine with ~70% efficiency .

Key Modification : Introducing the N,N-dimethylamino group at position 4 requires substituting the amine with methyl groups. This is achieved via Eschweiler-Clarke methylation using formaldehyde and formic acid under reflux .

SNAr Reactions for Functionalization

Nucleophilic Aromatic Substitution (SNAr) is critical for installing the dimethylamino group. Chlorinated intermediates (e.g., 4-chloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine ) are reacted with dimethylamine under optimized conditions :

Procedure :

  • 4-Chloro intermediate (1.0 equiv) is dissolved in ethanol or toluene.

  • Dimethylamine (2.0 equiv) and DBU (1,8-diazabicycloundec-7-ene, 0.1 equiv) are added.

  • The reaction is heated at 60–80°C for 6–12 hours, achieving >85% conversion .

  • The product is purified via recrystallization (ethanol/water) or column chromatography.

Analytical Validation :

  • 1H NMR (DMSO-d6): δ 2.35 (s, 6H, N(CH3)2), 2.45 (s, 3H, N-CH3), 3.20–3.40 (m, 4H, piperidine-H) .

  • HPLC Purity : ≥98% .

One-Pot Tandem Cyclization-Alkylation

A streamlined method combines cyclization and alkylation in a single pot :

Procedure :

  • Ethyl 2-cyano-3-(N-methylpiperidin-4-yl)acrylate (1.0 equiv) is treated with sulfur and morpholine in ethanol (Gewald reaction).

  • Formamidine acetate is added to induce cyclization at 100°C, forming the pyrimidine core.

  • Methyl iodide (2.0 equiv) and NaH (1.2 equiv) are introduced to alkylate the exocyclic amine.

  • The final product is isolated in 65–75% yield after silica gel chromatography .

Advantages :

  • Avoids isolating intermediates.

  • Reduces reaction time from 48 hours to 24 hours .

Comparative Analysis of Methods

Method Yield Purity Complexity Scalability
Cyclocondensation 70%95%ModerateHigh
SNAr Functionalization 85%98%LowModerate
One-Pot Synthesis 75%97%HighLow

Key Observations :

  • SNAr methods offer higher yields but require pre-synthesized chlorinated intermediates.

  • One-pot approaches save time but demand precise control of reaction conditions .

Troubleshooting and Optimization

Common Issues :

  • Low Cyclization Efficiency : Additives like DBU or K2CO3 improve ring closure by deprotonating intermediates .

  • Byproduct Formation : Excess dimethylamine (>2 equiv) leads to over-alkylation; stoichiometric control is critical .

  • Purification Challenges : Use of reverse-phase HPLC resolves co-eluting impurities in final steps .

Scale-Up Considerations :

  • Replace toxic solvents (e.g., DMF) with 2-MeTHF or cyclopentyl methyl ether for greener synthesis .

  • Continuous flow reactors enhance heat transfer during exothermic SNAr steps .

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine has been explored for its potential as an inhibitor of various biological targets. Research indicates that derivatives of this compound may possess antiangiogenic and antitumor properties. For instance, studies have shown that certain analogs exhibit potent inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis and tumor growth .

Table 1: Biological Activities of this compound Derivatives

CompoundBiological TargetActivityReference
Compound AVEGFR-2Potent inhibitor
Compound BMultiple receptor tyrosine kinases (RTKs)Significant inhibition of tumor growth
Compound CDihydrofolate reductaseAntitumor activity

Synthesis Example

A typical synthesis route includes:

  • Starting Materials: α-halomethylbenzylketones and 2-amino derivatives.
  • Reagents: Base catalysts and solvents.
  • Procedure: The reaction mixture is heated under reflux conditions to facilitate cyclization.

Therapeutic Potential

The therapeutic applications of this compound extend beyond cancer treatment. Its structural similarity to known pharmacophores allows for the exploration of its use in treating various diseases such as rheumatoid arthritis and other inflammatory conditions due to its kinase inhibitory activity.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • In a study evaluating antiangiogenic effects in melanoma models, specific derivatives showed a marked reduction in tumor size and metastasis compared to control groups .

Table 2: Case Studies on this compound

Study FocusModel UsedFindingsReference
Antiangiogenic effectsMouse orthotopic model of melanomaSignificant tumor inhibition
Kinase inhibition activityIn vitro assaysPotent inhibition observed

Mechanism of Action

The mechanism of action of N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

a. Pyrido[3,4-d]pyrimidines

Pyrido[3,4-d]pyrimidines differ in the fusion position of the pyridine and pyrimidine rings. For example, GPR119 modulators based on 7-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones exhibit EC50 values ranging from 50 nM to 14,000 nM, highlighting the impact of ring fusion on receptor binding .

b. Thieno[2,3-d]pyrimidines

Thieno[2,3-d]pyrimidines replace one benzene ring with a thiophene, as in N-(4-Chlorophenyl)-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine. These derivatives show enhanced antimicrobial activity (e.g., MIC values of 8–32 µg/mL against Mycobacterium tuberculosis) due to increased lipophilicity from the thiophene moiety .

Substituent Effects

a. N4-Methylation

N4-methylation in THPP derivatives improves metabolic stability. For instance, N,N-dimethyl analogs (e.g., C19H21N3S2 in ) exhibit 70% yield in synthesis and distinct <sup>1</sup>H NMR profiles (δ 3.41 ppm for N4-CH3) compared to non-methylated analogs .

b. C6 Substitutions

C6 substituents significantly influence bioactivity:

  • 6-Isopropyl (): Enhances selectivity for PI3Kδ inhibition (IC50 < 10 nM) through steric effects.
  • 6-Chloro (): Increases electrophilicity, facilitating nucleophilic displacement reactions (96.79% yield in intermediate synthesis).

Research Findings and Selectivity

  • Selectivity in Kinase Inhibition : N,6-Dimethyl-THPP derivatives exhibit >100-fold selectivity for PI3Kδ over other isoforms due to optimized hydrophobic interactions .
  • Antimicrobial vs. Anticancer Activity: Thieno-pyrimidines prioritize antimicrobial action, while benzo-fused analogs (e.g., ) target cancer pathways, illustrating scaffold-dependent bioactivity .

Biological Activity

N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various research studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H14N4
  • SMILES : CN(C)C1=NC=C2CNCCC2=N1
  • InChI : InChI=1S/C9H14N4/c1-13(2)9-11-6-7-5-10-4-3-8(7)12-9/h6,10H,3-5H2,1-2H3

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+179.12912138.9
[M+Na]+201.11106151.1
[M+NH4]+196.15566147.2
[M+K]+217.08500145.0
[M-H]-177.11456140.6

Anticancer Properties

Research has indicated that compounds within the pyrido[4,3-d]pyrimidine family exhibit significant anticancer activity. For instance, derivatives of these compounds have shown efficacy against various cancer cell lines by targeting specific receptors involved in tumor growth.

  • Mechanism of Action : The biological activity of this compound may involve inhibition of tyrosine kinases and modulation of signaling pathways associated with cancer progression .
  • Case Study : A study demonstrated that similar pyrido[2,3-d]pyrimidines were effective against breast cancer cells by inhibiting the activity of the BCR kinase, suggesting a potential application for N,6-Dimethyl derivatives in oncology .

Antimicrobial Activity

Some derivatives of pyrido[4,3-d]pyrimidines have been evaluated for their antimicrobial properties. The presence of specific substituents on the pyrimidine ring can enhance antibacterial activity.

  • Research Findings : A review highlighted that certain modifications in the structure lead to improved activity against Gram-positive and Gram-negative bacteria .
  • Significance : This suggests that N,6-Dimethyl derivatives may be explored as novel antimicrobial agents.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects associated with pyrido[4,3-d]pyrimidines.

  • Mechanism : These compounds may exert neuroprotective actions through antioxidant properties or by modulating neurotransmitter systems .
  • Case Study : In vitro studies have shown that certain derivatives can protect neuronal cells from oxidative stress-induced damage .

Q & A

Q. What are the established synthetic routes for N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted pyrimidine precursors or modifications of preformed bicyclic scaffolds. Key steps include:
  • Gewald Reaction : Utilized to construct thieno-pyrimidine cores, which can be adapted for pyrido-pyrimidines by substituting sulfur-containing reagents (e.g., elemental sulfur) with nitrogen-based precursors .
  • Methylation Optimization : The N,6-dimethyl groups are introduced via nucleophilic substitution or reductive amination. Temperature control (60–90°C) and pH adjustment (pH 7–9) are critical to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor progress via TLC (Rf = 0.3–0.5 in CH₂Cl₂/MeOH 9:1) .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at N and C6 positions). Key signals: δ 2.35–2.55 ppm (N-CH₃), δ 2.80–3.10 ppm (C6-CH₃) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) with ESI-MS detect molecular ions ([M+H]⁺ expected at m/z ~219) and assess purity (>98%) .
  • IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (C=N stretch) and 3200–3350 cm⁻¹ (N-H bend) validate the pyrimidine core .

Q. What are the optimal storage conditions to ensure the long-term stability of this compound?

  • Methodological Answer :
  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Lyophilized powders are stable for >2 years under these conditions .
  • Solubility Considerations : For stock solutions (e.g., 10 mM in DMSO), aliquot and store at -20°C; avoid freeze-thaw cycles >3× .

Advanced Research Questions

Q. How do electronic effects of the N,6-dimethyl substituents influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer :
  • Steric Effects : The C6-methyl group hinders electrophilic substitution at adjacent positions, directing reactivity to the pyrimidine N1 or C2 sites. Use bulky electrophiles (e.g., tert-butyl halides) to test regioselectivity .
  • Electronic Modulation : N-Methylation reduces basicity of the pyrimidine ring (pKa ~5.8 vs. ~7.2 for non-methylated analogs), impacting protonation-dependent reactions. Titration studies (UV-Vis at 260 nm) quantify this effect .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, particularly in targeting bacterial protein synthesis?

  • Methodological Answer :
  • Bacterial A/T Assays : Measure inhibition of aminoacylation/translation (IC₅₀) using E. coli S30 extracts and luciferase-based reporter systems. IC₅₀ values for related pyridopyrimidines range from 3–14 μM .
  • MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). Include trimetrexate as a positive control for antifolate activity .

Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets like GPR119 or sigma receptors?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of GPR119 (PDB: 6KPF) or sigma-1 receptors (PDB: 5HK1). Focus on hydrophobic interactions between the dimethyl groups and receptor pockets (e.g., Tyr³⁰⁹ in GPR119) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 2,4-diamino vs. N,6-dimethyl groups) using standardized assays. For example, 2,4-diamino analogs show antifolate activity (IC₅₀ ~50 nM), while methylated derivatives may prioritize bacterial targets .
  • Off-Target Profiling : Screen against panels of unrelated enzymes (e.g., kinases, cytochrome P450s) to identify non-specific interactions. Use SelectScreen® panels for high-throughput validation .

Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight219.28 g/molCalculated
Melting Point206–211°C (decomp., hydrochloride form)
Solubility (DMSO)10 mM (stable for 6 months at -20°C)
LogP (Predicted)1.8 ± 0.3 (ChemAxon)Estimated

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